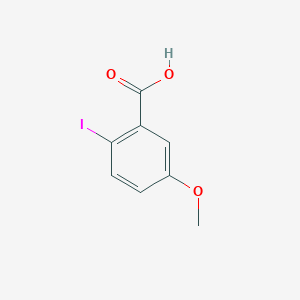

2-Iodo-5-methoxybenzoic acid

描述

Significance of Halogenated Benzoic Acids in Organic Synthesis

Halogenated organic compounds are fundamental precursors in contemporary organic synthesis, and halogenated benzoic acids are particularly noteworthy. d-nb.info Their importance stems from the reactivity of the carbon-halogen bond, which allows for the construction of new carbon-carbon and carbon-heteroatom bonds through various transformations, most notably transition-metal-catalyzed cross-coupling reactions. biosynth.comnih.gov

Key aspects of their significance include:

Versatile Building Blocks: They serve as foundational scaffolds for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the carboxylic acid group offers a handle for further functionalization or can direct the position of other substituents on the aromatic ring. d-nb.inforesearchgate.net

Cross-Coupling Reactions: Aryl iodides are particularly reactive substrates in widely-used coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. biosynth.comresearchgate.net These reactions are cornerstones of modern synthetic chemistry for creating biaryl compounds and other complex structures.

Decarboxylative Coupling: The carboxylic acid moiety itself can be used as a synthetic handle in decarboxylative coupling reactions, where it is replaced by a new substituent, offering an alternative strategy for functionalization. rsc.orgwikipedia.org This approach utilizes inexpensive and widely available carboxylic acids. wikipedia.org

The specific halogen and its position on the benzoic acid ring, along with other substituents, allow chemists to fine-tune the electronic properties and reactivity of the molecule for specific synthetic goals.

Scope and Objectives of Research on 2-Iodo-5-methoxybenzoic Acid

Research centered on this compound is primarily driven by its utility as a specialized building block in the synthesis of a diverse array of organic compounds. lookchem.comchemicalbook.com The strategic placement of the iodo, methoxy (B1213986), and carboxyl groups defines its specific applications and research interest.

The main objectives of research involving this compound include:

Synthesis of Pharmaceutical Intermediates: A significant area of investigation is its use as a precursor for biologically active molecules. lookchem.com The core structure is explored for developing new therapeutic agents, with studies investigating potential antimicrobial and anti-inflammatory properties of its derivatives. lookchem.comsmolecule.com

Development of Novel Materials: The compound is studied for its potential in materials science. For instance, it has been investigated as a precursor for corrosion inhibitors and as a component in the synthesis of functional organic materials. lookchem.comsmolecule.com

Exploration of Synthetic Methodologies: The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for developing and refining new synthetic methods, particularly in the realm of transition-metal-catalyzed reactions. d-nb.infoepfl.ch Researchers utilize it to explore the scope and limitations of new catalytic systems.

Construction of Complex Molecules: Organic chemists employ this compound to construct intricate molecular frameworks. lookchem.comchemicalbook.com Its defined substitution pattern provides a reliable starting point for multi-step syntheses where precise control over regiochemistry is crucial.

Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWULXFGZZRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560900 | |

| Record name | 2-Iodo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54413-93-3 | |

| Record name | 2-Iodo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Advancements for 2 Iodo 5 Methoxybenzoic Acid

Established Synthetic Pathways

Several synthetic routes to 2-Iodo-5-methoxybenzoic acid have been established, each with distinct advantages and precursor requirements. These pathways often involve multi-step sequences starting from readily available materials.

Diazotization of an Amino Precursor

A common and effective method for the synthesis of this compound involves the diazotization of an amino-substituted benzoic acid, followed by a Sandmeyer-type reaction. This approach offers high regioselectivity as the positions of the functional groups are pre-determined in the starting material.

The synthesis typically begins with 2-amino-5-methoxybenzoic acid. This precursor is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (e.g., 0 °C) to form an in situ diazonium salt. chemicalbook.com This intermediate is then reacted with a source of iodide, commonly potassium iodide, to introduce the iodine atom at the 2-position, yielding this compound. chemicalbook.com A similar strategy starting from 2-amino-5-methylbenzoic acid can produce 2-iodo-5-methylbenzoic acid, which highlights the versatility of this method for creating related structures. chemicalbook.combeilstein-journals.org

Table 1: Diazotization and Iodination Reaction

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl, H₂O, Acetone2. KI | 0 °C to 90 °C | 2-Iodo-5-methylbenzoic acid | 85% | chemicalbook.com |

Oxidative Approaches Utilizing Permanganate (B83412) Reagents

Oxidative methods provide an alternative route, often starting from a toluene (B28343) derivative. In this strategy, the methyl group is oxidized to a carboxylic acid. For the synthesis of this compound, a suitable precursor would be a 2-iodo-5-methoxytoluene derivative.

One documented procedure involves heating a mixture of the iodinated toluene precursor with a strong oxidizing agent like potassium permanganate (KMnO₄) in water. rsc.org The reaction is typically run at reflux for several hours. rsc.org After the reaction, the excess permanganate is quenched, and the pH is adjusted to isolate the carboxylic acid product. rsc.org This method is also applicable to the synthesis of other benzoic acid derivatives, such as 2-iodo-4,5-dimethoxybenzoic acid, from their corresponding toluene precursors. rsc.org While not explicitly mentioning permanganate, other strong oxidizing agents like chromium trioxide have been noted for their ability to oxidize methoxycarbonyl groups to carboxylic acids. smolecule.com

Iodination of Benzoic Acid Precursors with Specific Reagents

Direct iodination of a benzoic acid precursor is a straightforward approach, though it requires careful control of regioselectivity. The starting material for this compound would be 3-methoxybenzoic acid. The directing effects of the existing substituents (the meta-directing carboxylic acid and the ortho, para-directing methoxy (B1213986) group) must be managed to achieve iodination at the desired C-2 position.

Various iodinating reagents and systems have been developed for this purpose. These include:

Iodine with an Oxidizing Agent : A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃), periodic acid, potassium iodate (B108269) (KIO₃), or Oxone®. smolecule.com These reactions are typically performed in an acidic medium. smolecule.com

Iodine Monochloride (ICl) : This reagent can be used for the iodination of methoxybenzoic acid derivatives in a solvent like acetic acid.

N-Iodosuccinimide (NIS) : NIS is another effective iodinating agent, often used with a catalytic amount of a strong acid like trifluoroacetic acid to iodinate electron-rich aromatic compounds. univ-lemans.fr

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of this compound is controlling the position of the incoming iodo group. The starting material, 3-methoxybenzoic acid, has several positions available for electrophilic substitution. The methoxy group is an activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. This leads to potential formation of isomeric by-products.

Strategies for Minimizing Regioisomeric By-product Formation

The key to minimizing by-products lies in exploiting the directing effects of the substituents. The methoxy group strongly directs incoming electrophiles to its ortho and para positions (the C-2, C-4, and C-6 positions of 3-methoxybenzoic acid). The carboxylic acid group directs to its meta positions (the C-3 and C-5 positions, which are already substituted). Therefore, the reaction is primarily governed by the powerful ortho, para-directing methoxy group.

To favor iodination at the C-2 position over the C-4 or C-6 positions, steric hindrance can play a role. The C-2 and C-6 positions are ortho to the methoxy group, but the C-2 position is also ortho to the bulkier carboxylic acid group. This can sometimes disfavor substitution at C-2. However, the formation of a chelate between the carboxylate and a metal catalyst can direct the iodination specifically to the ortho position.

Directed ortho-metalation (DoM) is a powerful strategy to achieve high regioselectivity. In this technique, a strong base like s-butyllithium (s-BuLi) in the presence of TMEDA can deprotonate the position ortho to the carboxylate group, which is then quenched with an iodine source. organic-chemistry.org This method provides excellent control and avoids the formation of other isomers.

Role of Catalysts and Reaction Conditions in Enhancing Regioselectivity

Modern synthetic methods often employ transition metal catalysts to enhance regioselectivity. Iridium and palladium-based catalysts have shown remarkable efficacy in directing C-H activation and subsequent halogenation.

Iridium Catalysis : Iridium complexes can catalyze the ortho-iodination of benzoic acids under very mild conditions, often at room temperature and without the need for a base. acs.orgdiva-portal.org The carboxylic acid group acts as a directing group, facilitating the selective activation of the ortho C-H bond. smolecule.comdiva-portal.org These reactions can be highly selective for mono-iodination, even in substrates with multiple equivalent ortho positions. diva-portal.orgd-nb.info The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to be particularly effective. acs.org

Palladium Catalysis : Palladium(II) acetate (B1210297) (Pd(OAc)₂) is another catalyst used for the ortho-iodination of benzoic acids. wiley-vch.de These reactions are typically run at higher temperatures (e.g., 100 °C) and may involve reagents like iodobenzene (B50100) diacetate and molecular iodine in a solvent like DMF. wiley-vch.de

The choice of iodinating agent, solvent, temperature, and catalyst are all critical factors that can be tuned to optimize the yield of the desired this compound and minimize the formation of unwanted regioisomers. For instance, temperature control is crucial, with studies showing that reactions at moderate temperatures (45-50°C) can give better results than those at higher temperatures. smolecule.com

Table 2: Catalyst Systems for Regioselective Iodination

| Catalyst System | Directing Group | Key Features | Reference |

| Iridium(III) Complex | Carboxylic Acid | Mild conditions, no base needed, high ortho-selectivity | acs.orgdiva-portal.org |

| Palladium(II) Acetate | Carboxylic Acid | High temperature, uses an oxidant like iodobenzene diacetate | wiley-vch.de |

| Directed ortho-Metalation (DoM) | Carboxylic Acid | Uses strong base (e.g., s-BuLi/TMEDA), excellent regioselectivity | organic-chemistry.org |

Scalability and Efficiency Considerations in Synthetic Protocols

One notable approach involves the direct iodination of a methoxy-substituted benzoic acid precursor. A method utilizing sodium periodate (B1199274) in aqueous acetic acid under reflux conditions has been shown to achieve efficient oxidation and iodine incorporation, with reported yields as high as 94%. This method is advantageous as it avoids the use of expensive catalysts and is well-suited for gram-scale production. Another strategy employs an iodine/silver nitrate (B79036) (I₂/AgNO₃) combination as an effective iodinating reagent for methoxybenzoic acid derivatives in a one-pot protocol. researchgate.netmu-varna.bg

A different type of streamlined, two-step, one-pot functionalization strategy starts from this compound itself to produce other valuable compounds. For instance, the acid can be converted to its 2,2,2-trifluoroethyl ester, which is then used in subsequent reactions. The initial esterification step, reacting the acid in the presence of acetic anhydride (B1165640) and iodine, can yield the functionalized ester with approximately 89% efficiency. epfl.ch

Table 1: Comparison of One-Pot Synthetic Strategies

| Method | Reagents | Key Features | Reported Yield | Citation |

|---|---|---|---|---|

| Direct Iodination | Sodium periodate, Acetic acid | Avoids expensive catalysts; suitable for gram-scale production. | Up to 94% | |

| Direct Iodination | Iodine, Silver nitrate | Effective one-pot iodination of methoxybenzoic acids. | High | researchgate.netmu-varna.bg |

| Esterification | Acetic anhydride, Iodine | Part of a streamlined process to create functionalized esters. | ~89% | epfl.ch |

Achieving high purity is crucial for the use of this compound as a chemical intermediate, as impurities can lead to unwanted side reactions and by-products in subsequent synthetic steps. A primary challenge in its synthesis is the potential formation of regioisomers, such as 3-iodo isomers, which can be difficult to separate.

Several purification techniques are employed to obtain high-purity this compound on a research scale.

Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical, with mixtures like ethanol/water often used to achieve high purity by selectively precipitating the desired compound while impurities remain in the solution.

Chromatography: For more challenging separations, chromatographic techniques are utilized. These include silica (B1680970) gel column chromatography, solid-phase extraction (SPE), and thin-layer chromatography (TLC). chemicalbook.com These methods separate compounds based on differences in their polarity and affinity for the stationary phase.

Sublimation: This technique can be used as a purification step, particularly for removing non-volatile impurities. googleapis.com

Analytical Monitoring: The purity of the final product is typically confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is often used to establish a purity threshold, which can be greater than 95%.

The combination of a selective iodination reaction with a rigorous purification protocol, such as crystallization or sublimation, is essential for producing high-purity this compound suitable for demanding synthetic applications. googleapis.comgoogle.com

Table 2: Purification Methodologies for this compound

| Purification Technique | Principle of Separation | Common Application | Citation |

|---|---|---|---|

| Recrystallization | Differential solubility in a chosen solvent system (e.g., ethanol/water). | Removal of soluble impurities and some isomers. | |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Separation of compounds with different polarities, including regioisomers. | chemicalbook.com |

| Sublimation | Conversion of the solid directly to a gas, leaving non-volatile impurities behind. | Purification of the solid product from inorganic salts or other non-volatile materials. | googleapis.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | Rapid sample cleanup and isolation. |

Chemical Reactivity and Functional Group Transformations of 2 Iodo 5 Methoxybenzoic Acid

Reactivity of the Aryl Iodide Moiety

The iodine substituent on the aromatic ring is a versatile handle for synthetic modifications, primarily through cross-coupling and substitution reactions.

The aryl iodide functionality of 2-iodo-5-methoxybenzoic acid makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Ullmann cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds and constructing biaryl systems. smolecule.com These biaryl structures are important motifs in many pharmaceutical compounds and functional materials.

In Suzuki-Miyaura couplings, this compound can be reacted with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield biphenyl (B1667301) derivatives. The Ullmann coupling, on the other hand, typically involves the reaction of the aryl iodide with another aryl halide or a nucleophile in the presence of a copper catalyst. For instance, this compound has been used in a copper-mediated Ullmann-like coupling with 1,2,3-triazole to produce a triazole derivative, a key step in the synthesis of the drug Daridorexant. nih.govresearchgate.net

Table 1: Examples of Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst | Product | Reference |

|---|

The iodine atom in this compound can be displaced by various nucleophiles. smolecule.com This allows for the introduction of a wide range of functional groups onto the aromatic ring. These reactions can proceed through different mechanisms, including copper-catalyzed processes. smolecule.com The ability to perform these substitutions opens up pathways to novel derivatives with potentially interesting chemical and biological properties.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is another key site for the derivatization of this compound, allowing for the formation of esters, amides, and other related compounds.

Esterification of the carboxylic acid group is a common transformation. For example, this compound can be reacted with trifluoroethyl groups in the presence of acetic anhydride (B1165640) and iodine to produce functionalized esters like 2,2,2-trifluoroethyl 2-iodo-5-methoxybenzoate. These esterification reactions are valuable for creating derivatives with altered properties or for use as intermediates in more complex synthetic sequences.

The carboxylic acid can be converted to an amide by reaction with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride. nih.govgoogle.com This activated intermediate then readily reacts with an amine to form the corresponding amide. This amidation reaction is a key step in the synthesis of various compounds, including catalysts and pharmaceutical intermediates. nih.govgoogle.com For instance, 2-iodo-5-methoxybenzoyl chloride, derived from the parent acid, has been reacted with isopropylamine (B41738) to synthesize an N-isopropyl-2-iodo-5-methoxybenzamide. google.com

Table 2: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Iodo-5-methoxybenzoyl chloride | (S)-proline derivative | Amide intermediate for Daridorexant | nih.govresearchgate.net |

The carboxylic acid group can be reduced to a primary alcohol. smolecule.com This transformation typically requires strong reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com This reduction opens up another avenue for derivatization, as the resulting alcohol can undergo a host of further reactions.

Influence of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic properties of its three substituents: the iodo, methoxy (B1213986), and carboxylic acid groups. Each group exerts distinct inductive and resonance effects, which collectively modulate the electron density of the benzene (B151609) ring and determine the regioselectivity of electrophilic aromatic substitution reactions.

Electronic Interplay Between the Iodine and Methoxy Groups

The electronic character of the benzene ring in this compound is primarily dictated by a competitive interplay between the electron-withdrawing nature of the iodine atom and the electron-donating character of the methoxy group.

The methoxy group (-OCH₃) at position 5 is a powerful activating group. organicchemistrytutor.commsu.edu It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom relative to carbon. msu.edu However, this is significantly overshadowed by its strong electron-donating resonance effect (+M). The oxygen atom's lone pairs of electrons can be delocalized into the aromatic π-system, increasing the electron density on the ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. msu.edu

Studies on substituted iodoanisoles using ultraviolet photoelectron spectroscopy (UPS) provide insight into the electronic effects of iodo and methoxy substituents. sciengine.comresearchgate.net The presence of both substituents leads to an electron-rich structure compared to monosubstituted derivatives, which can contribute to higher reactivity in certain organic reactions. sciengine.comresearchgate.net The electron-donating nature of both the iodo (via resonance) and methoxy groups results in lower first ionization potentials compared to iodobenzene (B50100) and anisole, indicating a more easily ionized, electron-rich system. sciengine.com

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -COOH | 1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating |

| -I | 2 | -I (Withdrawing) | +M (Donating, weak) | Deactivating |

| -OCH₃ | 5 | -I (Withdrawing, weak) | +M (Donating, strong) | Activating |

This table provides a summary of the electronic influences of the functional groups attached to the benzene ring.

Directing Effects in Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the incoming electrophile to specific positions. The outcome for this compound is determined by the combined directing influences of the three groups.

Methoxy Group (-OCH₃): As a strongly activating group, the methoxy group is a powerful ortho, para-director. organicchemistrytutor.commsu.edu It directs incoming electrophiles to the positions ortho (C4 and C6) and para (C1) to itself. Since the para position (C1) is already substituted with the carboxylic acid group, the primary directing influence of the methoxy group is towards C4 and C6.

Iodine Atom (-I): Halogens are an exception among deactivating groups, as they are ortho, para-directors. organicchemistrytutor.comwikipedia.org The iodine atom at C2 directs incoming electrophiles to its ortho positions (C1 and C6) and its para position (C4).

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. wikipedia.org It directs incoming electrophiles to the positions meta to itself (C3 and C5). Since C5 is already substituted, its influence is directed towards C3.

The final regiochemical outcome of an EAS reaction is typically controlled by the most powerful activating group. msu.edu In this molecule, the methoxy group is the strongest activating director. Both the methoxy and iodo groups direct substitution to positions C4 and C6. The strong deactivating and meta-directing effect of the carboxylic acid group makes substitution at C3 unlikely.

Therefore, electrophilic attack is overwhelmingly favored at positions C4 and C6, which are activated by the methoxy group and also directed by the iodo group. Between these two sites, substitution at C4 is generally preferred over C6 to minimize steric hindrance from the adjacent bulky iodine atom at C2 and the carboxylic acid group at C1. The polarized nature of the aromatic ring, influenced by the competing electronic effects, results in enhanced regioselectivity in reactions like iodination or nitration.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Directed by -OCH₃ (ortho, para) | Directed by -I (ortho, para) | Directed by -COOH (meta) | Predicted Reactivity |

| 3 | Meta | Meta | Meta | Highly Unlikely |

| 4 | Ortho | Para | Para | Most Favorable |

| 6 | Ortho | Ortho | Ortho | Favorable (sterically hindered) |

This table analyzes the directing influence of each substituent on the unoccupied positions of the this compound ring.

Mechanistic Investigations into Reactions Involving 2 Iodo 5 Methoxybenzoic Acid

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-iodo-5-methoxybenzoic acid are diverse, largely dictated by the nature of the reagents and reaction conditions. The presence of the iodine atom, a methoxy (B1213986) group, and a carboxylic acid function on the aromatic ring allows for a variety of transformations.

In many reactions, the iodine atom serves as a good leaving group, particularly in substitution and coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the iodine atom facilitates the formation of new carbon-carbon bonds, leading to biaryl structures. The mechanism of such reactions typically involves the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the palladium catalyst.

The methoxy group, being electron-donating, influences the electron density of the aromatic ring, which can affect the rates and regioselectivity of electrophilic aromatic substitution reactions. It tends to stabilize the aromatic ring, making the iodine substituent more reactive in certain cross-coupling reactions.

Furthermore, this compound can undergo reactions typical of carboxylic acids, such as esterification. It can also be converted to other functional groups. For example, it can be transformed into 2-iodo-5-methoxyaniline (B114526) through a process involving tosyl azide. rsc.org In some instances, the carboxylic acid group can direct reactions to the ortho position. For example, iridium-catalyzed ortho-iodination of benzoic acids has been studied, though the specific application to this compound would be redundant. acs.org

Investigations into decarboxylative iodination have shown that 2-methoxybenzoic acid is slightly more susceptible to decarboxylation under certain conditions compared to 4-methoxybenzoic acid, highlighting the influence of the substituent position on reactivity. nih.gov

Transition State Analysis in Catalytic Processes

Transition state analysis provides a deeper understanding of the energetic barriers and geometries of the key steps in catalytic reactions involving this compound. While specific transition state analyses for reactions of this compound are not extensively detailed in the provided results, general principles from related systems can be inferred.

For iridium-catalyzed C-H activation reactions, which have been studied for benzoic acids, the transition state for the C-H activation step is a key point of investigation. acs.org Computational studies on related systems have shown that hydrogen bonding interactions with solvents like hexafluoroisopropanol (HFIP) can stabilize the transition state, thereby accelerating the reaction. acs.org

In a study on decarboxylative iodination of substituted 2-methoxybenzoic acids, a Hammett plot analysis yielded a ρ value of -4.6, suggesting a significant buildup of positive charge in the transition state. nih.gov This is consistent with an electrophilic aromatic substitution-type mechanism. nih.gov

A presumed transition state model for a dinuclear zinc-catalyzed asymmetric iodoesterification of alkenes using p-methoxybenzoic acid has been proposed, highlighting the complex coordination of the substrates and reagents to the metal centers. researchgate.net Although this example does not directly involve this compound as a reactant, it illustrates the type of detailed transition state analysis that can be applied to understand stereoselectivity in catalytic reactions involving similar benzoic acid derivatives. researchgate.net

Role of Halogen Bonding in Molecular Interactions and Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom in this compound can participate in halogen bonding, which can influence its crystal packing, molecular recognition, and reactivity.

The strength of a halogen bond is dependent on the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine or chlorine. researchgate.net This interaction is highly directional, which makes it a valuable tool in crystal engineering and the design of supramolecular assemblies. researchgate.net

The reactivity of this compound can also be influenced by halogen bonding. In certain reactions, the formation of a halogen bond to the iodine atom can enhance its electrophilicity, making it a better leaving group in nucleophilic substitution reactions. This has been leveraged in various synthetic transformations.

Table 1: Examples of Halogen Bonding in Related Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Significance |

| C-I | O=C | Type-II | Influences crystal packing and stability. |

| C-I | N | Lewis Acid-Base | Plays a role in molecular recognition. |

| C-I | π-system | I···π | Contributes to supramolecular assembly. |

Hydrogen Bonding Interactions and Their Influence on Chemical Behavior

Hydrogen bonding plays a crucial role in the chemical behavior of this compound, primarily due to the presence of the carboxylic acid group. This group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). nih.gov

In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. This dimerization significantly influences the physical properties of the compound, such as its melting point. X-ray crystallography studies on related benzoic acid derivatives have confirmed the prevalence of such hydrogen-bonding networks.

The methoxy group can also act as a hydrogen bond acceptor, although these interactions are generally weaker than those involving the carboxylic acid group. nih.gov The presence of both a strong hydrogen bond donor/acceptor group (carboxylic acid) and a weaker acceptor (methoxy) allows for the formation of complex hydrogen-bonding patterns in the solid state.

In solution, the hydrogen-bonding capabilities of this compound affect its solubility in different solvents. In protic solvents, it can form hydrogen bonds with the solvent molecules, which can influence its acidity and reactivity. For example, internal hydrogen bonding (chelation) between the ortho-substituent and the carboxylic acid group can occur in non-polar solvents, which has been observed to depress the acidity of o-methoxybenzoic acid in benzene (B151609). nist.gov This effect is less pronounced in hydrogen-bonding solvents where intermolecular hydrogen bonds with the solvent are favored. nist.gov

Table 2: Hydrogen Bonding Capabilities of this compound

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O, -OH) | Dimerization, Solvation |

| Methoxy Group (-OCH3) | Acceptor | Solvation, Intramolecular H-bonding |

Advanced Applications in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The strategic placement of the iodo and methoxy (B1213986) groups on the benzoic acid ring makes 2-Iodo-5-methoxybenzoic acid a highly versatile building block in the synthesis of intricate molecular architectures. lookchem.comchemicalbook.com The iodine atom, being an excellent leaving group, readily participates in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for constructing the core structures of complex natural products and other target molecules.

The presence of the carboxylic acid and methoxy groups further enhances its utility. The carboxylic acid moiety provides a handle for derivatization, allowing for the formation of esters, amides, and other functional groups. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring, which can direct the regioselectivity of subsequent reactions. This combination of reactive sites allows for a stepwise and controlled approach to building complex molecules. A notable example of its application is in the synthesis of isochromanones through N-heterocyclic carbene-catalyzed reactions, demonstrating its role in constructing complex heterocyclic systems.

Precursor for Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a critical precursor for the synthesis of advanced pharmaceutical intermediates. lookchem.comechemi.com Its structural features are incorporated into the backbone of various potential drug candidates. The ability to undergo coupling reactions makes it particularly valuable for creating compounds with specific pharmacological profiles.

| Reaction Type | Reactants | Product | Significance in Pharmaceutical Synthesis |

| Ullmann-like Coupling | This compound, 1,2,3-triazole | Triazole derivative | Forms a key intermediate in the synthesis of daridorexant. nih.gov |

Synthesis of Biaryl Scaffolds for Targeted Drug Discovery

Biaryl scaffolds are prevalent structural motifs in many biologically active compounds and approved drugs. The synthesis of these structures is a key area of focus in medicinal chemistry and targeted drug discovery. This compound is an important reagent in the construction of these biaryl systems.

The iodine atom on the benzene (B151609) ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the efficient formation of a carbon-carbon bond between two aromatic rings, leading to the desired biaryl structure. The ability to introduce diverse aryl groups through this methodology allows for the creation of large libraries of biaryl compounds. These libraries can then be screened for biological activity against specific therapeutic targets, facilitating the discovery of new drug candidates. The native carboxylic acid group can also aid in directing C-H arylation reactions, although in some cases this has proven challenging without modification of the reaction conditions. acs.org

Derivatization for Enhanced Functionality and Expanded Utility

The functional groups present in this compound, namely the carboxylic acid and the methoxy group, allow for extensive derivatization to enhance its functionality and broaden its applications. The carboxylic acid is readily converted into esters, amides, and acyl chlorides, which can then participate in a wide array of subsequent chemical transformations. nih.gov

Research in Medicinal Chemistry and Biological Activities of 2 Iodo 5 Methoxybenzoic Acid and Its Derivatives

Development of Bioactive Compounds

The exploration of 2-iodo-5-methoxybenzoic acid derivatives has yielded compounds with promising pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antibacterial properties. These investigations are crucial in the quest for new and more effective treatments.

Derivatives of benzoic acid are well-established for their therapeutic effects, and research into new analogues continues to be an active area. Studies on various benzoic acid derivatives have demonstrated significant pain-relieving and anti-inflammatory effects. For instance, research into 5-acetamido-2-hydroxy benzoic acid derivatives has shown notable anti-nociceptive activity. nih.gov In animal models, these compounds have been effective in reducing pain responses, suggesting their potential as analgesics. nih.govnih.gov

The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov Computational docking studies have been used to analyze the binding affinity of these derivatives to COX-2 receptors, providing insight into their potential efficacy. nih.gov The anti-inflammatory properties have been evaluated using models such as carrageenan-induced paw edema, where derivatives have shown the ability to reduce swelling. niscpr.res.in These findings support the continued design of novel non-steroidal anti-inflammatory drugs (NSAIDs) based on substituted benzoic acid scaffolds to achieve better activity and fewer side effects. nih.gov

Table 1: Analgesic and Anti-inflammatory Activity of Select Benzoic Acid Derivatives

| Compound | Test Model | Result | Potential Target |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing | 75% reduction in painful activity at 50 mg/kg nih.gov | COX-2 nih.gov |

| Imidazolyl triazolo hydroxamic acid derivative (FP10) | Carrageenan-induced rat paw edema | Significant anti-inflammatory effect niscpr.res.in | Not specified |

| Imidazolyl triazolo hydroxamic acid derivative (FP4) | Eddy's hot plate | Most effective analgesic agent in the series niscpr.res.in | Not specified |

The anticancer potential of benzoic acid derivatives has been a significant focus of research. The core mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov Studies on related methoxy-substituted compounds, such as 2-methoxyestradiol (B1684026), have shown that they can inhibit the proliferation of cancer cells and trigger apoptosis. nih.gov

The apoptotic pathway is complex, involving a balance between pro-apoptotic and anti-apoptotic proteins. frontiersin.org Research has shown that certain derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as caspases. nih.gov For example, in human osteosarcoma cells, 2-methoxyestradiol treatment led to decreased expression of Bcl-2 and vascular endothelial growth factor (VEGF), while increasing the expression of caspase-3, a key executioner of apoptosis. nih.gov This shift in the balance promotes the death of cancer cells. The deregulation of these apoptotic pathways is a hallmark of many cancers, making compounds that can modulate these pathways promising candidates for cancer therapy. nih.gov

Bacterial biofilms are a major challenge in treating infections due to their increased resistance to antibiotics. Benzoic acid derivatives have emerged as potential agents to combat this problem by inhibiting biofilm formation. nih.gov Research has shown that certain derivatives can effectively reduce the ability of bacteria, such as Klebsiella pneumoniae and Pseudomonas aeruginosa, to form these protective communities. nih.govscispace.com

One strategy involves targeting bacterial adhesion mechanisms. For instance, studies have identified the adhesin MrkD1P in K. pneumoniae as a potential target for benzoic acid derivatives, thereby preventing the initial attachment of bacteria to surfaces, a critical step in biofilm development. nih.gov Other studies have demonstrated that compounds like 2-amino 4-chloro benzoic acid can significantly inhibit biofilm formation in P. aeruginosa. scispace.com The ability of these compounds to interfere with quorum sensing, a cell-to-cell communication system used by bacteria to coordinate biofilm formation, is another area of active investigation. nih.gov

Table 2: Antibiofilm Activity of Select Benzoic Acid Derivatives

| Compound | Bacterial Strain | Effect |

|---|---|---|

| 3-hydroxy benzoic acid | Klebsiella pneumoniae | 97% reduction in biofilm formation nih.gov |

| 2,5-dihydroxybenzoic acid | Klebsiella pneumoniae | 89% reduction in biofilm formation nih.gov |

| 2-amino 4-chloro benzoic acid | Pseudomonas aeruginosa PAO1 | 67% inhibition of biofilm formation at 3 mM scispace.com |

| Cajaninstilbene acid derivative | Pseudomonas aeruginosa | 49.50% biofilm inhibition at 50 μM nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies guide the modification of the chemical scaffold to optimize therapeutic effects.

The biological activity of benzoic acid derivatives can be significantly altered by modifying the substituents on the phenyl ring. SAR studies have shown that the type, position, and electronic properties of these substituents are crucial. For example, in the development of retinoid agonists, modifying the benzoic acid portion of diphenylamine-based retinoids led to compounds with varying activities. The introduction of a methyl group at the meta position relative to the carboxyl group converted a potent agonist into an antagonist.

The flexibility of the substituent containing the carboxylic acid has also been shown to be important. Cinnamic acid derivatives, which have a more rigid structure, displayed agonistic activity, while the more flexible phenylpropionic acid derivatives showed synergistic activity. Furthermore, studies on imidazolyl triazolo hydroxamic acid derivatives revealed that the presence of electron-releasing groups enhanced both anti-inflammatory and analgesic activities, whereas bulky groups like ethyl-benzyl and furan (B31954) tended to decrease these effects. niscpr.res.in

Identifying the molecular targets of bioactive compounds is essential for understanding their mechanism of action. For derivatives of this compound, various potential targets have been identified depending on the therapeutic area. In the context of anti-inflammatory action, cyclooxygenase (COX) enzymes, particularly COX-2, are key targets. nih.gov

For anticancer activity, research points towards proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins and caspases. nih.gov Additionally, signal transducer and activator of transcription 3 (STAT3) and retinoid X receptors (RXR) have been identified as potential targets for benzoic acid-based inhibitors. In the realm of antibacterial agents, bacterial enzymes and structural proteins are of interest. For example, the adhesin MrkD1P of K. pneumoniae has been identified as a target for inhibiting biofilm formation. nih.gov In biological systems generally, these compounds may interact with various enzymes or receptors, modulating their activity through specific binding interactions.

Mechanistic Studies of Biological Action

Cellular Pathway Modulation by this compound

While direct studies on the cellular pathway modulation by this compound are not extensively documented in publicly available research, the broader class of substituted benzoic acid derivatives has been shown to influence various cellular signaling cascades. The therapeutic potential of these compounds often stems from their ability to interact with and modulate the activity of key proteins involved in cellular processes.

One of the significant areas of investigation for benzoic acid derivatives is in the realm of cancer therapy. preprints.orgresearchgate.netnih.gov These compounds have been observed to exhibit anticancer potential by interfering with pathways crucial for cancer cell proliferation and survival. preprints.orgresearchgate.netnih.gov For instance, certain benzoic acid derivatives have been found to act as inhibitors of enzymes that are overactive in cancer cells, thereby impeding tumor growth. preprints.orgresearchgate.net

Furthermore, substituted benzoic acids have been identified as inhibitors of specific phosphatases, such as Slingshot proteins, which are involved in regulating cytoskeleton dynamics. nih.gov By inhibiting these enzymes, such compounds can interfere with cell migration, a critical process in cancer metastasis. nih.gov The structural features of this compound, specifically the presence of a carboxylic acid group and substituents on the benzene (B151609) ring, suggest that it could potentially interact with and modulate the activity of various intracellular targets, thereby affecting cellular pathways. However, without direct experimental evidence, its specific effects remain speculative.

Research into other substituted benzoic acids has also highlighted their role in modulating pathways related to inflammation and metabolic disorders. mdpi.com For example, hydroxybenzoic and hydroxycinnamic acid derivatives are known to possess antioxidant and anti-inflammatory properties. mdpi.com They can influence inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways such as the NF-κB pathway. mdpi.com Given the structural similarities, it is plausible that this compound and its derivatives could exhibit similar modulatory effects on cellular pathways involved in inflammation and other physiological processes. Further research is necessary to elucidate the precise mechanisms and cellular pathways affected by this specific compound.

Molecular Interactions with Biological Receptors, including Cyclooxygenase Enzymes

The interaction of benzoic acid derivatives with biological receptors, particularly enzymes, is a key aspect of their mechanism of action. A prominent example is the interaction with cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. acs.orgnih.govacs.org Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are acidic compounds, exert their effects by inhibiting COX enzymes. wikipedia.org

The general mechanism of COX inhibition by acidic NSAIDs involves the binding of the inhibitor's carboxylate group to a specific arginine residue (Arg-120) within the active site of the COX enzyme. acs.orgnih.gov This interaction is a crucial anchoring point for many inhibitors. The aromatic portion of the inhibitor then extends into the hydrophobic channel of the enzyme's active site, preventing the natural substrate, arachidonic acid, from binding and being converted into prostaglandins. acs.orgnih.gov

While the carboxylate interaction with Arg-120 is a common feature, the precise binding mode can vary depending on the specific inhibitor and the COX isoform (COX-1 or COX-2). acs.org For instance, some inhibitors bind in an inverted orientation where the carboxylate group interacts with other key residues like Tyr-385 and Ser-530. acs.org The selectivity of inhibitors for COX-1 versus COX-2 is often determined by subtle differences in the active site architecture of the two isoforms. wikipedia.org The substitution of an isoleucine in COX-1 with a smaller valine in COX-2 creates a side pocket in the COX-2 active site that can be exploited for the design of selective inhibitors. wikipedia.org

The structure of this compound, with its carboxylic acid moiety, suggests that it has the potential to interact with the active site of COX enzymes in a manner similar to other benzoic acid-based NSAIDs. The iodine and methoxy (B1213986) substituents on the phenyl ring would occupy the hydrophobic channel of the active site and could influence the compound's binding affinity and selectivity for COX-1 versus COX-2. The specific interactions and the resulting inhibitory potency would need to be determined through experimental studies such as enzyme inhibition assays and X-ray crystallography.

Below is a table summarizing the key molecular interactions of acidic NSAIDs with COX enzymes, which could be relevant for understanding the potential interactions of this compound.

| Key Residue in COX Active Site | Type of Interaction with Inhibitor | Functional Consequence |

| Arginine-120 (Arg-120) | Ionic bond with the carboxylate group of the inhibitor. acs.orgnih.gov | Anchors the inhibitor in the active site. acs.orgnih.gov |

| Tyrosine-385 (Tyr-385) | Hydrogen bonding with the inhibitor's functional groups. acs.org | Can be involved in alternative binding modes. acs.org |

| Serine-530 (Ser-530) | Covalent modification by aspirin; hydrogen bonding with other NSAIDs. acs.org | Irreversible inhibition by aspirin; contributes to binding of other inhibitors. acs.org |

| Valine-523 (in COX-2) | Creates a hydrophobic side pocket. wikipedia.org | Allows for the binding of COX-2 selective inhibitors. wikipedia.org |

Lead Compound Identification and Optimization in Drug Discovery

The process of drug discovery often begins with the identification of a "lead compound," which is a chemical entity that demonstrates a desired biological activity and has a chemical structure that can be modified to improve its properties. mdpi.com Substituted benzoic acids represent a versatile scaffold that has been frequently utilized in the discovery of new therapeutic agents. preprints.orgresearchgate.netnih.gov Their relatively simple structure, synthetic tractability, and ability to interact with a variety of biological targets make them attractive starting points for drug discovery campaigns.

The identification of a lead compound can occur through various strategies, including high-throughput screening of large chemical libraries, computational modeling, or by studying the mechanism of action of existing drugs. Once a benzoic acid derivative is identified as a lead, the process of lead optimization begins. This involves systematically modifying the chemical structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion), while minimizing toxicity.

For a hypothetical lead compound like this compound, lead optimization would involve several strategies:

Modification of Substituents: The iodo and methoxy groups on the phenyl ring can be replaced with other functional groups to explore the structure-activity relationship (SAR). For example, varying the size, electronic properties, and hydrogen-bonding capacity of the substituents can significantly impact the compound's interaction with its biological target.

Isosteric Replacement: The carboxylic acid group, while often crucial for binding, can sometimes be replaced with other acidic functional groups (e.g., a tetrazole) to improve metabolic stability or cell permeability.

Prodrug Approach: To overcome issues with poor oral bioavailability, the carboxylic acid can be temporarily masked as an ester or another labile group. nih.gov This "prodrug" is designed to be inactive until it is metabolized in the body to release the active carboxylic acid. nih.gov

The following table outlines the general steps and considerations in the lead optimization process for a benzoic acid derivative.

| Optimization Goal | Strategy | Example Modification |

| Increase Potency | Modify substituents to enhance binding affinity. | Replace a methoxy group with a more lipophilic group to improve interaction with a hydrophobic pocket in the target protein. |

| Improve Selectivity | Exploit differences in the target binding sites. | Introduce a bulky substituent that fits into a specific side pocket of the desired target but not in related off-targets. |

| Enhance Oral Bioavailability | Increase metabolic stability or cell permeability. | Convert the carboxylic acid to a methyl ester prodrug. nih.gov |

| Reduce Toxicity | Remove or modify toxicophores. | Replace a potentially reactive functional group with a more stable alternative. |

Through iterative cycles of chemical synthesis and biological testing, the lead compound is gradually refined into a drug candidate with a suitable profile for further development.

Catalytic Applications of 2 Iodo 5 Methoxybenzoic Acid

Oxidation Reactions: Catalysis in Alcohol Oxidation

While research has more extensively focused on derivatives, the principles of catalysis involving the 2-iodo-5-methoxybenzoic acid framework are evident in the oxidation of alcohols. Studies on closely related compounds, such as 2-iodo-N-isopropyl-5-methoxybenzamide, demonstrate the high reactivity conferred by the 5-methoxy substituent in the catalytic oxidation of a wide range of benzylic and aliphatic alcohols to their corresponding carbonyl compounds. nih.govnih.gov This process typically employs a co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), to regenerate the active hypervalent iodine species in situ. nih.govnih.gov

The high reactivity of catalysts with a 5-methoxy group is attributed to the rapid generation of the pentavalent iodine species from the trivalent state during the reaction cycle. nih.govnih.gov This allows for reactions to proceed smoothly under mild conditions, often at room temperature, affording moderate to excellent yields of the desired aldehydes, ketones, or carboxylic acids. nih.govnih.gov For instance, the oxidation of primary alcohols can lead to the formation of corresponding carboxylic acids in good yields. nih.gov

The general applicability of this catalytic system is showcased by its effectiveness with various alcohol substrates. The oxidation of benzylic alcohols, in particular, is often highly efficient. nih.govnih.gov The stability of the catalyst under the reaction conditions also allows for its recovery and potential reuse, a significant advantage in sustainable chemical synthesis. nih.gov

Table 1: Oxidation of Various Alcohols Using a 2-Iodo-5-methoxybenzamide Catalyst This table is based on data for 2-iodo-N-isopropyl-5-methoxybenzamide, a derivative of this compound, and is illustrative of the catalytic potential of the core structure.

| Entry | Substrate (Alcohol) | Product | Yield (%) | Reaction Time (h) |

| 1 | 1-Phenylethanol | Acetophenone | 97 | 6 |

| 2 | Benzhydrol | Benzophenone | 98 | 1 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 95 | 1 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 88 | 1.5 |

| 5 | 2-Octanol | 2-Octanone | 85 | 24 |

| 6 | 1-Heptanol | Heptanoic acid | 91 | 18 |

| 7 | Geraniol | Geranial | 78 | 2 |

Comparative Studies with Traditional Catalytic Systems for Reaction Efficiency

Historically, the oxidation of alcohols has been dominated by the use of stoichiometric oxidants or catalysts based on heavy metals such as chromium(VI), lead(IV), mercury(II), and manganese. nih.gov While effective, these traditional systems suffer from significant drawbacks, including high toxicity, the generation of hazardous waste, and often harsh reaction conditions.

Hypervalent iodine catalysts, including those derived from this compound, offer a more environmentally benign and efficient alternative. A comparative analysis highlights several key advantages:

Toxicity and Environmental Impact: this compound-based catalysts are non-metallic and exhibit lower toxicity compared to their heavy metal counterparts. nih.gov This significantly reduces the environmental footprint of the chemical process and mitigates risks to human health. nih.gov

Reaction Conditions: Catalytic systems based on this compound derivatives can operate under mild conditions, often at room temperature. nih.govnih.gov In contrast, many traditional oxidation reactions require elevated temperatures, leading to higher energy consumption and potential side reactions.

Selectivity: These catalysts can exhibit high selectivity for the oxidation of alcohols, minimizing over-oxidation or side reactions with other functional groups. This is a crucial aspect in the synthesis of complex molecules.

Waste Generation: The catalytic nature of the process, where the iodine compound is regenerated in situ, drastically reduces the amount of waste generated compared to stoichiometric heavy metal oxidants, which produce equimolar amounts of hazardous waste. nih.gov

While direct, quantitative comparisons of reaction efficiency in terms of turnover number and frequency for this compound itself versus specific traditional catalysts are not extensively detailed in the available literature, the qualitative advantages of hypervalent iodine reagents are well-established. The ability to achieve high yields under mild conditions without the use of toxic heavy metals positions these catalysts as a superior choice in many applications.

Exploration of Green Chemistry Principles in Catalytic Applications

The use of this compound and its derivatives as catalysts for alcohol oxidation aligns well with several of the twelve principles of green chemistry. sigmaaldrich.commsu.eduacs.org This underscores their potential in the development of more sustainable chemical processes.

Prevention: By acting as efficient catalysts, these compounds help to prevent waste generation, a cornerstone of green chemistry. Catalytic processes are inherently less wasteful than stoichiometric reactions. sigmaaldrich.commsu.eduacs.org

Atom Economy: Catalytic oxidations, in general, have better atom economy than stoichiometric oxidations. The catalyst is regenerated and reused, meaning fewer atoms from the reagents end up as waste.

Less Hazardous Chemical Syntheses: this compound is a non-metallic, less toxic alternative to hazardous heavy metal oxidants like chromium and manganese compounds. nih.gov This directly addresses the principle of designing syntheses that use and generate substances with minimal toxicity. sigmaaldrich.commsu.eduacs.org

Designing Safer Chemicals: The development and use of catalysts like this compound contribute to the broader goal of designing chemical products and processes that are safer for both human health and the environment.

Safer Solvents and Auxiliaries: While the choice of solvent is reaction-dependent, the high reactivity of these catalysts can allow for the use of greener solvents. The co-oxidant used, Oxone®, is considered an environmentally friendly choice, as its byproducts are non-toxic sulfate (B86663) salts. orientjchem.org

Design for Energy Efficiency: The ability of these catalysts to function effectively at ambient temperatures reduces the energy requirements of the synthetic process, aligning with the need to minimize the environmental and economic impacts of energy consumption. nih.govsigmaaldrich.com

Catalysis: This principle is at the very core of the application of this compound in oxidation reactions. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled. sigmaaldrich.comacs.org

Reduce Derivatives: The high selectivity of these catalysts can, in some cases, obviate the need for protecting groups for other sensitive functionalities in the substrate molecule, thus reducing the number of synthetic steps and the associated waste. sigmaaldrich.comacs.org

Spectroscopic and Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Iodo-5-methoxybenzoic acid in solution. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the proton and carbon environments within the molecule, confirming the substitution pattern and assessing sample purity.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of its protons. The spectrum is expected to show distinct signals for the three aromatic protons and the three protons of the methoxy (B1213986) group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing iodine atom and the electron-donating methoxy group.

The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring.

The proton at the C6 position, being ortho to the electron-withdrawing carboxylic acid and meta to the methoxy group, would appear as a doublet.

The proton at the C4 position, positioned between the methoxy and iodo groups, is expected to appear as a doublet of doublets.

The proton at the C3 position, ortho to the iodine atom, would be observed as a doublet.

The methoxy (-OCH₃) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The acidic proton of the carboxylic acid (-COOH) would present as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

The integration of these signals confirms the number of protons in each unique environment, while the coupling patterns (splitting) reveal the spatial relationships between adjacent protons, which is crucial for assigning each signal to a specific position on the aromatic ring. Purity is assessed by the absence of extraneous peaks that would indicate the presence of solvents or impurities.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | br s (broad singlet) | N/A |

| Ar-H (C6) | ~7.7 | d (doublet) | ~8.5-9.0 |

| Ar-H (C4) | ~7.0 | dd (doublet of doublets) | J1 ≈ 8.5-9.0, J2 ≈ 3.0 |

| Ar-H (C3) | ~6.7 | d (doublet) | ~3.0 |

| -OCH₃ | ~3.8 | s (singlet) | N/A |

Complementing the proton data, the ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >165 ppm).

The aromatic carbons show a wide range of chemical shifts. The carbon bearing the iodine (C2) is significantly shielded due to the "heavy atom effect" and appears at a relatively upfield position for a substituted aromatic carbon (around 90-100 ppm).

The carbon attached to the methoxy group (C5) is deshielded and appears further downfield.

The remaining four aromatic carbons (C1, C3, C4, C6) will have distinct chemical shifts based on their proximity to the substituents.

The methoxy carbon (-OCH₃) will appear as a sharp signal in the upfield region of the spectrum, typically around 55-60 ppm.

The observation of eight unique signals provides unequivocal evidence for the proposed structure and substitution pattern, confirming the identity of the compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~168 |

| C5 (-OCH₃) | ~160 |

| C1 (-COOH) | ~140 |

| C6 | ~130 |

| C4 | ~125 |

| C3 | ~115 |

| C2 (-I) | ~95 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Features

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational bands include:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. Its position confirms the presence of the acid functionality and its conjugation with the aromatic ring.

C=C Stretches: Aromatic ring skeletal vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The spectrum will contain two distinct C-O stretching bands: one for the carboxylic acid (C-OH) around 1210-1320 cm⁻¹ and another for the aryl-alkyl ether (-OCH₃) linkage, typically seen as a strong band around 1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic, -OCH₃) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C stretch (Aromatic Ring) | 1450-1600 | Medium to Strong |

| C-O stretch (Aryl Ether & Acid) | 1210-1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation pathways of this compound, further corroborating its structure. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Upon ionization, the molecule forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (278.04 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion [M-17]⁺.

Loss of a methoxy radical (•OCH₃, 31 Da) to yield [M-31]⁺.

Loss of the carboxyl group (•COOH, 45 Da) to give an iodomethoxybenzene radical cation [M-45]⁺•.

Loss of an iodine atom (•I, 127 Da), which is a characteristic fragmentation for iodoaromatics, resulting in the [M-127]⁺ ion.

Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway for benzoic acid derivatives.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₈H₇IO₃), the calculated monoisotopic mass is 277.9440 Da. researchgate.net HRMS can confirm this mass with high precision (typically to within 5 ppm), which is a definitive method for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈IO₃⁺ | 278.9513 |

| [M+Na]⁺ | C₈H₇INaO₃⁺ | 300.9332 |

| [M-H]⁻ | C₈H₆IO₃⁻ | 276.9367 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, detailed view of the molecule's three-dimensional arrangement in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing a definitive solid-state conformation.

For this compound, a key feature expected to be observed is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a characteristic packing motif for most benzoic acid derivatives. The O-H···O hydrogen bond distance would be a key parameter to determine.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are instrumental in the analysis of this compound, enabling its separation from impurities and the assessment of its purity. These methods are foundational in both synthetic chemistry and quality control, providing reliable data on the composition of a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity determination of this compound and related compounds. Its high resolution and sensitivity make it ideal for separating the target molecule from starting materials, byproducts, and isomers that may arise during synthesis.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of substituted benzoic acids. In a typical application, a nonpolar stationary phase, such as a C18 column, is used. The separation is achieved by using a polar mobile phase, which allows the more polar components to elute first, while the less polar components are retained longer by the stationary phase.

A general RP-HPLC method for analyzing iodo-substituted aromatic acids involves a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com The acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. It is highly effective for qualitatively identifying the presence of the compound in a mixture.

In TLC analysis of benzoic acid derivatives, various stationary phases can be employed, including silica (B1680970) gel, polyamide, or reversed-phase (RP-18) plates. researchgate.net The choice of stationary phase and mobile phase (eluent) is critical for achieving effective separation. For a polar compound like this compound, a normal-phase setup with a silica gel plate is common. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid) to control the retention factor (Rf) of the spots.

The separation mechanism relies on the differential partitioning of the sample components between the stationary phase and the mobile phase. The presence of the carboxylic acid and methoxy groups, along with the iodine atom, influences the polarity of the molecule and its interaction with the stationary phase. Visualization of the separated spots on the TLC plate is typically achieved under UV light, as the aromatic ring absorbs UV radiation.

| Stationary Phase | Mobile Phase System (Example) | Detection Method |

|---|---|---|

| Silica Gel GF254 | Hexane:Ethyl Acetate with Acetic Acid | UV Light (254 nm) |

| Polyamide | Aqueous solutions of cyclodextrin (B1172386) researchgate.net | UV Light |

| Reversed-Phase (RP-18) | Methanol:Water with Acetic Acid | UV Light |

Titrimetric Methods for Acidic Proton Reactivity and Iodine Content Analysis

Titrimetric, or volumetric, analysis provides a classical and quantitative approach to determine specific functional groups in this compound. These methods are valuable for assaying the compound's purity based on the reactivity of its acidic proton and for quantifying its iodine content.

The acidic nature of this compound is conferred by the carboxylic acid group (-COOH). The reactivity of this acidic proton can be quantified by acid-base titration. In this procedure, a precisely weighed sample of the compound is dissolved in a suitable solvent, such as aqueous ethanol, and titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The endpoint of the titration, where all the acidic protons have been neutralized, can be detected using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein. The volume of titrant required to reach the endpoint allows for the calculation of the molar amount of the acid, and thus its purity or equivalent weight. The predicted pKa for this compound is approximately 2.74, indicating it is a relatively strong organic acid. guidechem.com

For the determination of the iodine content, a common approach is the Volhard method, which is a form of back titration. researchgate.net In the analysis of iodinated aromatic acids, the sample is first treated with a known excess of silver nitrate (B79036) (AgNO₃) solution. researchgate.net The silver ions react with the iodide to form a precipitate of silver iodide (AgI). The unreacted silver nitrate in the solution is then titrated with a standardized solution of potassium thiocyanate (B1210189) (KSCN). researchgate.net A ferric iron(III) salt is used as an indicator, which forms a red-colored complex with the first excess of thiocyanate ions, signaling the endpoint. By knowing the initial amount of silver nitrate and the amount that reacted with the thiocyanate, the quantity of silver nitrate that precipitated with the iodide can be calculated, thereby determining the iodine content of the original compound. researchgate.net

| Analysis Type | Method Principle | Titrant | Endpoint Detection |

|---|---|---|---|

| Acidic Proton Reactivity | Acid-Base Titration | Sodium Hydroxide (NaOH) | Potentiometric (pH meter) or Colorimetric Indicator (e.g., Phenolphthalein) |

| Iodine Content | Volhard Method (Back Titration) | Potassium Thiocyanate (KSCN) | Formation of Fe(SCN)²⁺ complex (red color) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-iodo-5-methoxybenzoic acid. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. Key computed descriptors for this compound include its molecular formula, C₈H₇IO₃, and a molecular weight of approximately 278.04 g/mol . nih.gov

Furthermore, reactivity descriptors such as Fukui functions and electrostatic potential maps can be generated through quantum chemical calculations. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for predicting the regioselectivity of its reactions. For instance, the iodine atom's presence suggests a potential for halogen bonding and as a leaving group in cross-coupling reactions.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| InChI | InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |

| InChIKey | DASWULXFGZZRIC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)I)C(=O)O |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem. nih.gov

Prediction of Spectroscopic Properties and Spectral Feature Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. Theoretical calculations of these spectra provide a powerful tool for structural elucidation and for understanding the vibrational modes of the molecule.